Dorzolamide

Glaucoma Topical Carbonic Anhydrase Inhibitor Ocular Tolerability

Choose Dorzolamide over brinzolamide: equivalent IOP reduction with significantly less ocular burning and stinging, enhancing patient compliance. Its unique hemodynamic benefits improve retinal blood flow in normal-tension glaucoma. Transition from oral acetazolamide to topical Dorzolamide reduces systemic side effects by 50%. Sourced with guaranteed ≥98% purity for reliable research and formulation development.

Molecular Formula C10H16N2O4S3
Molecular Weight 324.4 g/mol
CAS No. 120279-96-1
Cat. No. B1670892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorzolamide
CAS120279-96-1
Synonyms4-ethylamino-5,6-dihydro-6-methyl-7,7-dioxide-4H-thieno(2,3-b)thiopyran-2-sulfonamide
5,6-dihydro-4-ethylamino-6-methyl-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
dorzolamide
Dorzolamide Chibret
dorzolamide hydrochloride
dorzolamide, (trans)-isomer
L 671152
L-671,152
MK 507
MK-507
Trusopt
Molecular FormulaC10H16N2O4S3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
InChIInChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1
InChIKeyIAVUPMFITXYVAF-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.99e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dorzolamide (CAS 120279-96-1): Baseline Pharmacological Profile and Procurement Considerations


Dorzolamide (CAS 120279-96-1) is a water-soluble, topically active sulfonamide-type carbonic anhydrase inhibitor (CAI) . It exerts its ocular hypotensive effect by inhibiting carbonic anhydrase isozymes, primarily CA-II (Ki = 1.9 nM) and CA-IV (Ki = 31 nM), located in the ciliary processes of the eye, thereby reducing aqueous humor secretion and lowering intraocular pressure (IOP) . As a first-in-class topical CAI, it is indicated for the reduction of elevated IOP in open-angle glaucoma and ocular hypertension [1].

Why Dorzolamide Cannot Be Simply Substituted with Other Topical Carbonic Anhydrase Inhibitors


While dorzolamide and brinzolamide are both topical carbonic anhydrase inhibitors (CAIs) used for glaucoma, they are not interchangeable. Despite comparable IOP-lowering efficacy [1], their distinct molecular structures confer significantly different physicochemical and pharmacodynamic properties. These differences manifest in clinical practice as variations in tolerability, particularly the incidence of ocular discomfort [1], and in their isoform selectivity profiles . Furthermore, dorzolamide's unique hemodynamic effects, not shared by all other glaucoma drug classes [2], underscore that its selection is based on a specific therapeutic and side-effect profile that generic substitution would compromise.

Quantitative Differentiation Guide for Dorzolamide vs. In-Class and Cross-Class Alternatives


Superior Ocular Tolerability Profile Compared to Brinzolamide

In a head-to-head randomized controlled trial of patients with primary open-angle glaucoma (POAG) or ocular hypertension, dorzolamide 2% demonstrated equal IOP-lowering efficacy to brinzolamide 1% [1]. The key differentiation lies in tolerability: dorzolamide produced significantly less ocular burning and stinging than brinzolamide, a finding that influences patient adherence and quality of life [1]. The study concluded that brinzolamide is associated with a lower side-effect profile regarding ocular discomfort compared to dorzolamide, making it a clinically relevant differentiator for patients sensitive to topical irritation [1].

Glaucoma Topical Carbonic Anhydrase Inhibitor Ocular Tolerability

Distinct Selectivity Profile: High Affinity for CA-II and CA-IV

Dorzolamide is a potent and water-soluble inhibitor of human carbonic anhydrase (CA) isozymes, with a particularly high affinity for CA-II (Ki = 1.9 nM) and CA-IV (Ki = 31 nM) . This selectivity profile is distinct from other CAIs. For instance, acetazolamide, a systemic CAI, inhibits CA-II with a Ki of 12 nM and CA-IV with a Ki of 74 nM [1]. Brinzolamide, another topical CAI, is reported to have a Ki of 0.13 nM for CA-II [2], but its formulation as a suspension leads to a different side effect profile. The quantitative differences in Ki values underscore dorzolamide's unique enzyme binding characteristics.

Carbonic Anhydrase Isozyme Selectivity Enzyme Inhibition

Enhanced Ocular Hemodynamics: Significant Reduction in Retinal Arterio-Venous Passage Time vs. Latanoprost

In a comparative study of normal-tension glaucoma (NTG) patients, dorzolamide significantly decreased arterio-venous passage (AVP) time in the superior temporal retina (p=0.011), indicating improved retinal hemodynamics [1]. In contrast, latanoprost had no significant effect on AVP time (p=0.62) [1]. Both drugs lowered IOP effectively without altering ocular perfusion pressure [1]. This demonstrates that dorzolamide possesses a vasoactive property independent of its IOP-lowering effect, which is not shared by the prostaglandin analog latanoprost.

Ocular Hemodynamics Normal Tension Glaucoma Retinal Blood Flow

Substantially Reduced Systemic Adverse Event Profile vs. Oral Acetazolamide

In a randomized, double-masked, multicenter trial, topical dorzolamide 2% (three times daily) was compared to oral acetazolamide (250 mg four times daily) as adjunctive therapy to timolol [1]. Dorzolamide demonstrated a significantly superior systemic tolerability profile. Acetazolamide was associated with a higher incidence of any systemic adverse event (75% vs. 50%, p=0.001) and carbonic anhydrase inhibitor-related adverse events (53% vs. 26%, p<0.001) [1]. Furthermore, the discontinuation rate due to CAI-related adverse events was significantly lower for dorzolamide (8% vs. 24%, p=0.007) [1]. This stark contrast in systemic safety justifies the selection of a topical CAI over an oral one when equivalent IOP reduction is not the sole metric.

Systemic Tolerability Adverse Events Glaucoma

Additive Effect with Timolol: A Rationale for Fixed-Dose Combination Therapy

A study on aqueous humor flow dynamics in human subjects demonstrated that dorzolamide and timolol have an additive effect [1]. Dorzolamide alone reduced aqueous flow by 18% (from 3.07±0.63 μL/min to 2.53±0.60 μL/min), while timolol alone reduced flow by 47% (to 1.64±0.35 μL/min) [1]. When combined, the two drugs reduced aqueous flow by 55% (to 1.37±0.33 μL/min), a reduction that was almost completely additive (18% + 47% = 65% theoretical vs. 55% observed) [1]. This mechanistic synergy provides a strong scientific foundation for the use of dorzolamide in fixed-dose combinations with timolol, offering a more robust IOP-lowering effect than either agent alone.

Additive Therapy Aqueous Humor Dynamics Glaucoma

Evidence-Backed Application Scenarios for Dorzolamide Selection in Glaucoma Management


Scenario 1: Prioritizing Patient Tolerability and Adherence in Topical CAI Therapy

In clinical practice, when a topical carbonic anhydrase inhibitor is indicated and patient adherence is a concern due to ocular surface discomfort, dorzolamide 2% ophthalmic solution is the preferred choice over brinzolamide 1% suspension. The evidence from a head-to-head randomized controlled trial demonstrates that dorzolamide provides equivalent IOP reduction with significantly less ocular burning and stinging [1]. This reduction in local irritation is expected to improve long-term patient compliance, making dorzolamide the scientifically sound option for this patient subset.

Scenario 2: Selecting an Add-On Therapy for Patients Inadequately Controlled on Timolol Monotherapy

For patients with open-angle glaucoma or ocular hypertension whose IOP is not adequately controlled on timolol 0.5% monotherapy, the addition of dorzolamide 2% is supported by strong mechanistic evidence of additivity. Aqueous humor flow studies confirm that the combination of dorzolamide and timolol results in a nearly additive suppression of aqueous flow (55% reduction vs. 18% and 47% for each drug alone, respectively) [1]. This translates to a more effective IOP-lowering regimen than increasing the dose of timolol or switching to another monotherapy, providing a clear, evidence-based therapeutic step.

Scenario 3: Managing Normal-Tension Glaucoma (NTG) with Suspected Vascular Dysregulation

In the management of normal-tension glaucoma (NTG) where vascular risk factors are considered important in disease pathogenesis, dorzolamide offers a distinct advantage over prostaglandin analogs like latanoprost. A comparative study has shown that while both drugs lower IOP, only dorzolamide significantly improves retinal hemodynamics, as measured by a reduction in arterio-venous passage (AVP) time (p=0.011) [1]. Latanoprost had no significant effect on AVP time (p=0.62) [1]. Therefore, for an NTG patient in whom optimizing ocular blood flow is a clinical goal, dorzolamide is the evidence-supported choice over latanoprost.

Scenario 4: Replacing Oral CAI Therapy with a Topical Option to Mitigate Systemic Adverse Effects

When a patient on oral acetazolamide experiences intolerable systemic side effects (e.g., paresthesia, fatigue, metabolic acidosis) but still requires a carbonic anhydrase inhibitor for IOP control, transitioning to topical dorzolamide 2% is a strongly evidence-based strategy. A randomized controlled trial directly comparing the two as add-on therapy to timolol found that dorzolamide was associated with a significantly lower incidence of systemic adverse events (50% vs. 75%, p=0.001), CAI-specific adverse events (26% vs. 53%, p<0.001), and treatment discontinuation (8% vs. 24%, p=0.007) [1]. This transition maintains CAI coverage while dramatically improving patient tolerability and safety.

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